![molecular formula C16H12ClFN4O2S B3740349 N-(4-chlorophenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3740349.png)
N-(4-chlorophenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
Overview
Description
This compound is a urea derivative, containing a thiadiazole ring and phenyl groups substituted with chlorine and fluorine . Urea derivatives are often used in medicinal chemistry due to their bioactivity, and the thiadiazole ring is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of the thiadiazole ring and the substituted phenyl groups . The presence of electronegative atoms like nitrogen, oxygen, and halogens (chlorine and fluorine) could result in regions of polarity within the molecule.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, urea derivatives and thiadiazoles are known to participate in a variety of chemical reactions, often involving the formation or cleavage of the urea bond .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature . The presence of polar bonds may make it somewhat soluble in polar solvents .Scientific Research Applications
Synthesis of Metal-Organic Compounds
This compound has been used in the synthesis of metal-organic compounds. For instance, it was used in the synthesis of a mononuclear titanium(IV) compound, where the titanium(IV) ion displayed a distorted octahedral geometry defined by four N atoms .
Synthesis of N,4-Diphenylthiazol-2-Amine Derivatives
N-(4-chlorophenyl)-N’-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has been used in the synthesis of N,4-diphenylthiazol-2-amine derivatives. These derivatives were synthesized using eco-friendly conditions and were evaluated for their antimicrobial and anti-inflammatory activities .
Synthesis of Valine-Derived Compounds
This compound has been used in the synthesis of valine-derived compounds, including N-acyl-α-amino acids, 1,3-oxazol-5 (4 H )-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .
Antimicrobial Activity
The synthesized N,4-diphenylthiazol-2-amine derivatives exhibited potent antifungal activity and moderate antibacterial activity towards sensitive as well as resistant bacterial strains .
Anti-Inflammatory Activity
The synthesized N,4-diphenylthiazol-2-amine derivatives also showed good anti-inflammatory activity .
In Silico Studies
In silico studies of the synthesized N,4-diphenylthiazol-2-amine derivatives depicted their good binding affinity profile against S. aureus (PDB ID: 1AD4) and C. albicans (PDB ID: 1AI9) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2S/c17-10-5-7-11(8-6-10)19-15(23)20-16-22-21-14(25-16)9-24-13-4-2-1-3-12(13)18/h1-8H,9H2,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCVYXKVAIYPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,4-dimethylbenzyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3740271.png)

![N-benzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3740285.png)
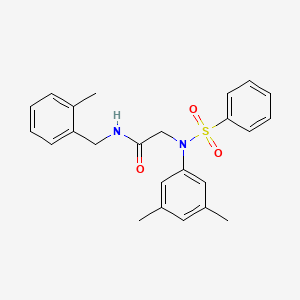
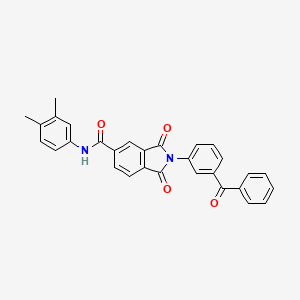
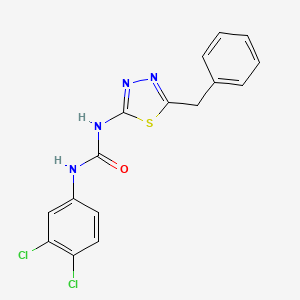
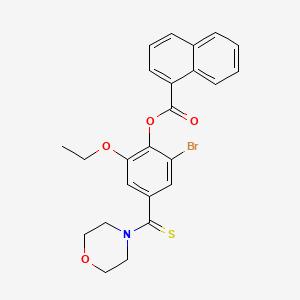
![N-(2-chlorophenyl)-2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3740322.png)
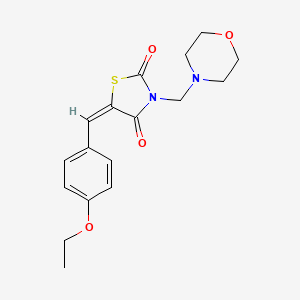

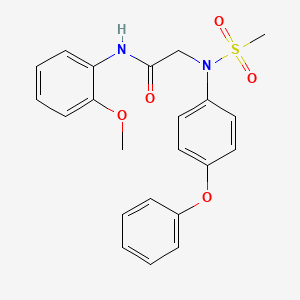
![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3740345.png)
![2-({[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3740358.png)
![N-[4-(dimethylamino)phenyl]-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B3740363.png)